molecular formula C8H13NO B1213332 Supinidine CAS No. 551-59-7

Supinidine

Cat. No.: B1213332
CAS No.: 551-59-7
M. Wt: 139.19 g/mol
InChI Key: XMJAZPFSQQKHEG-QMMMGPOBSA-N
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Description

Supinidine is a pyrrolizidine alkaloid, a class of naturally occurring chemical compounds known for their diverse biological activities These alkaloids are typically found in plants and have been studied for their potential medicinal properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of supinidine involves several steps, starting from the formation of a pyrrolizidine skeleton. One common method is the aza-ene reaction, which involves the reaction of an allylsilane with an aldehyde to form a pyrrolizidine ring . Another approach is the intramolecular carbenoid displacement reaction, which forms a carbon-carbon bond at the alpha position to the nitrogen . Additionally, the phenylselenenylation of saturated pyrrolizidine esters followed by fragmentation of the derived seleno-derivative has been used to introduce unsaturation into the molecule .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis typically involves multi-step organic reactions that can be scaled up for larger production. The use of automated synthesis and high-throughput screening techniques can facilitate the efficient production of this compound and its derivatives.

Chemical Reactions Analysis

Types of Reactions: Supinidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyrrolizidine compounds, each with distinct biological properties.

Mechanism of Action

Supinidine is compared with other pyrrolizidine alkaloids such as retronecine, trachelanthamidine, and macronecine . While these compounds share a similar pyrrolizidine skeleton, they differ in their functional groups and biological activities. This compound is unique due to its specific structure and reactivity, which confer distinct pharmacological properties.

Comparison with Similar Compounds

    Retronecine: Another pyrrolizidine alkaloid with similar biological activities.

    Trachelanthamidine: Known for its anti-inflammatory properties.

    Macronecine: Studied for its potential anti-cancer effects.

Properties

IUPAC Name

[(8S)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c10-6-7-3-5-9-4-1-2-8(7)9/h3,8,10H,1-2,4-6H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJAZPFSQQKHEG-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=CCN2C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C(=CCN2C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101221884
Record name (7aS)-2,3,5,7a-Tetrahydro-1H-pyrrolizine-7-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101221884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

551-59-7
Record name (7aS)-2,3,5,7a-Tetrahydro-1H-pyrrolizine-7-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=551-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Supinidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551597
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (7aS)-2,3,5,7a-Tetrahydro-1H-pyrrolizine-7-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101221884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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